molecular formula C13H20N2 B048373 (1-Benzylpiperidin-3-yl)methanamine CAS No. 124257-62-1

(1-Benzylpiperidin-3-yl)methanamine

Cat. No. B048373
M. Wt: 204.31 g/mol
InChI Key: BYNIUBOJBWXZCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, involves strategies aiming at biased agonism of serotonin receptors, highlighting the chemical versatility and the potential for creating compounds with specific biological activities. These compounds show promising pharmacokinetic profiles and robust antidepressant-like activity in preliminary in vivo studies (Sniecikowska et al., 2019). Additionally, the asymmetric synthesis of 2-(1-aminoalkyl) piperidines showcases the chemical adaptability of related structures, leading to diverse bioactive molecules through modifications at the molecular level (Froelich et al., 1996).

Molecular Structure Analysis

The molecular structure of related compounds reveals intricate relationships between structural modifications and biological activity. For instance, the crystal structure analysis of (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone and its derivatives provides insight into the stereochemical requirements for biological efficacy, underscoring the importance of molecular architecture in drug design (Revathi et al., 2015).

Scientific Research Applications

  • Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have shown high affinity for serotonin 5-HT1A receptors and promising antidepressant-like activity. This suggests potential applications in the development of antidepressant drugs (Sniecikowska et al., 2019).

  • Certain synthesized derivatives, such as 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, have shown variable antibacterial and antifungal activity, indicating potential pharmaceutical applications (Visagaperumal et al., 2010).

  • The tetrahydro-4 H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold has been found to effectively stabilize parallel turn conformations in short peptide sequences, which could be significant in peptide-based drug design (Bucci et al., 2018).

  • Derivatives like 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine have been synthesized with high yield, showing potential for various chemical applications (Shimoga et al., 2018).

  • Novel oxadiazole derivatives, for example, N-[(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine, have been synthesized and characterized, indicating potential in antimicrobial and pharmaceutical applications (Vishwanathan & Gurupadayya, 2014).

  • 2-alkanamino benzimidazole derivatives, including 1H-benzo[d]imidazol-2-yl)methanamine, have demonstrated marked antimicrobial activity, particularly in the context of bacterial and yeast infections (Ajani et al., 2016).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for “(1-Benzylpiperidin-3-yl)methanamine” can be found online . Please refer to these resources for detailed safety and hazard information.

properties

IUPAC Name

(1-benzylpiperidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNIUBOJBWXZCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390093
Record name (1-benzylpiperidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzylpiperidin-3-yl)methanamine

CAS RN

124257-62-1
Record name (1-benzylpiperidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-benzylpiperidin-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
U Kosak, B Brus, D Knez, S Zakelj… - Journal of medicinal …, 2018 - ACS Publications
The enzymatic activity of butyrylcholinesterase (BChE) in the brain increases with the progression of Alzheimer’s disease, thus classifying BChE as a promising drug target in advanced …
Number of citations: 123 pubs.acs.org
S Chaves, S Resta, F Rinaldo, M Costa, R Josselin… - Molecules, 2020 - mdpi.com
A series of multi-target-directed ligands (MTDLs), obtained by attachment of a hydroxyphenylbenzimidazole (BIM) unit to donepezil (DNP) active mimetic moiety (benzyl-piperidine/-…
Number of citations: 29 www.mdpi.com

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